

physical and chemical properties of N-hexadecylaniline

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Compound of Interest

Compound Name: *N-hexadecylaniline*

Cat. No.: *B6355271*

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An In-depth Technical Guide to the Physical and Chemical Properties of **N-hexadecylaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **N-hexadecylaniline** (CAS No: 4439-42-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, detailed experimental protocols, and clear visual representations of key processes.

Core Physical and Chemical Properties

N-hexadecylaniline is an organic compound featuring a long hexadecyl aliphatic chain attached to the nitrogen atom of an aniline molecule.^[1] This amphiphilic structure, possessing both a hydrophobic alkyl chain and a hydrophilic amino-aromatic head, makes it a subject of interest in materials science and biochemistry, particularly for applications like drug delivery and the formation of self-assembling molecular structures.^[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **N-hexadecylaniline**.

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₉ N	[1][2][3]
Molecular Weight	317.55 - 317.6 g/mol	[1][2][3][4]
Melting Point	53-56 °C	[1][5][6]
43-45 °C	[7]	
Boiling Point	254-255 °C at 15 mmHg	[1][5][6]
330 °C (literature)	[7]	
Appearance	Colorless to pale yellow liquid/solid	[1][6]
Density (estimate)	0.8841 g/cm ³	[5][6]
Octanol/Water Partition Coefficient (logP)	7.580 (Calculated)	[4]
Water Solubility (log ₁₀ WS)	-7.76 (Calculated)	[4]
Topological Polar Surface Area	12 Å ²	[2]
Flash Point	>110 °C (>230 °F)	[5]
Refractive Index (estimate)	1.5066	[5]

Chemical Synthesis and Reactivity

Synthesis Protocol: Nucleophilic Substitution

The primary method for synthesizing **N-hexadecylaniline** is through the condensation reaction between aniline and a hexadecyl halide, such as hexadecyl bromide.[1] This reaction proceeds via a nucleophilic substitution mechanism.

Detailed Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in an appropriate organic solvent like ethanol or toluene.

- **Addition of Base:** Add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture. The base acts as a proton scavenger.
- **Addition of Alkyl Halide:** Slowly add hexadecyl bromide to the stirred mixture.
- **Reaction Conditions:** Heat the reaction mixture to an elevated temperature and allow it to reflux for several hours to ensure the completion of the reaction.
- **Work-up and Purification:** After cooling to room temperature, the mixture is typically washed with water to remove inorganic salts. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure **N-hexadecylaniline**.

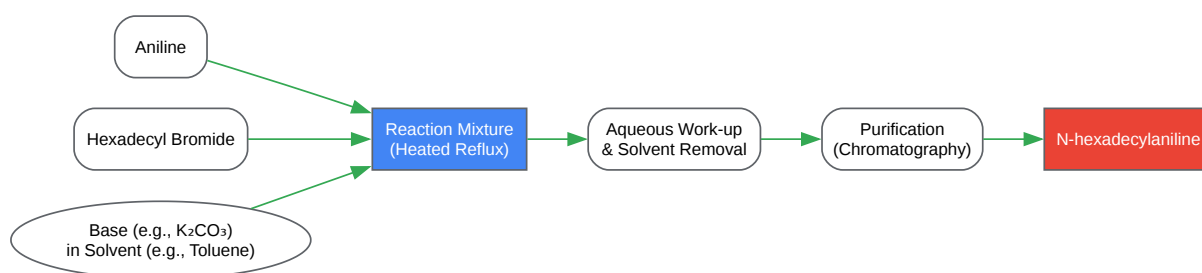


Diagram 1: Synthesis of N-hexadecylaniline

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Caption: Synthesis of **N-hexadecylaniline**.

Chemical Reactivity

N-hexadecylaniline undergoes reactions typical of secondary amines and aromatic compounds:

- **Oxidation:** The compound can be oxidized to form corresponding quinones.^[1]

- Electrophilic Substitution: The electron-donating nature of the amino group activates the aromatic ring, making it susceptible to electrophilic substitution reactions.[1]

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of synthesized **N-hexadecylaniline**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Detailed Experimental Protocol (Solid Sample):

- Sample Preparation: As **N-hexadecylaniline** can be a solid at room temperature, the sample can be prepared as an oil mull.[3] A small amount of the solid is ground with a drop of mineral oil (Nujol) in an agate mortar and pestle until a smooth paste is formed.
- Sample Application: The paste is then spread thinly and evenly between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The plates are placed in the spectrometer's sample holder. The IR spectrum is recorded over a standard range (e.g., 4000-400 cm^{-1}).
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key expected peaks include N-H stretching ($\sim 3400 \text{ cm}^{-1}$), C-H stretching from the alkyl chain ($\sim 2900 \text{ cm}^{-1}$), and C=C stretching from the aromatic ring ($\sim 1600 \text{ cm}^{-1}$).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to determine the molecular structure.

Detailed Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of purified **N-hexadecylaniline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C NMR spectra.

- Data Analysis:
 - ^1H NMR: Expect signals for aromatic protons, the N-H proton, and distinct signals for the protons of the long alkyl chain (CH_2 , CH_3).
 - ^{13}C NMR: Expect signals for the carbons of the aromatic ring and the hexadecyl chain.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

Detailed Experimental Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak $[\text{M}]^+$, which should correspond to the molecular weight of **N-hexadecylaniline** (317.6 g/mol). Analyze the fragmentation pattern to further confirm the structure.

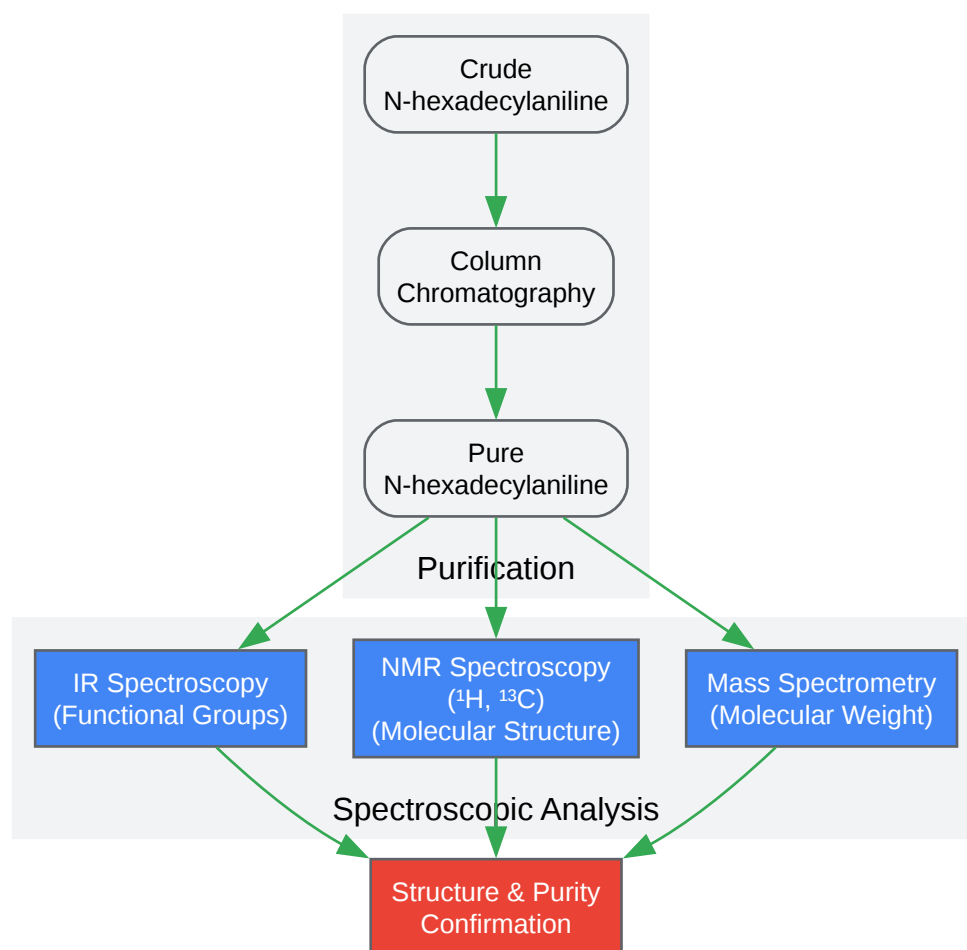


Diagram 2: Analytical Characterization Workflow

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Caption: Analytical Characterization Workflow.

Safety and Handling

N-hexadecylaniline is classified as a substance that can cause severe skin burns and eye damage.[7] It is also considered very toxic to aquatic life with long-lasting effects.[7]

- **Handling:** Use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7] Work in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, vapors, or mist.[7]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from oxidizing agents.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Applications and Research Interest

The unique amphiphilic properties of **N-hexadecylaniline** make it a valuable compound in several areas of research:

- Materials Science: It has been investigated for its potential use as a surfactant and in the fabrication of hybrid organized molecular films.[1][5]
- Nanotechnology: It has been used in the seed-mediated synthesis of gold nanoparticles and in methods for the metallization of DNA to create nanowire networks.[1][5]
- Biochemical Applications: Its ability to interact with both hydrophilic and hydrophobic environments suggests potential applications in drug delivery systems, where it could help transport therapeutic agents across lipid membranes.[1]

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